Copper(II) ionophore I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) ionophore I is synthesized through the reaction of o-xylylenediamine with N,N-diisobutyldithiocarbamate. The reaction typically involves the following steps:
Formation of N,N-diisobutyldithiocarbamate: This is achieved by reacting diisobutylamine with carbon disulfide in the presence of a base.
Condensation Reaction: The resulting N,N-diisobutyldithiocarbamate is then reacted with o-xylylenediamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Copper(II) ionophore I primarily undergoes complexation reactions with copper(II) ions. These reactions are characterized by the formation of stable complexes between the ionophore and copper(II) ions.
Common Reagents and Conditions:
Reagents: Copper(II) salts such as copper(II) sulfate or copper(II) chloride.
Conditions: The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products: The major product of these reactions is the copper(II) ionophore complex, which is used in various analytical applications, particularly in ion-selective electrodes .
Scientific Research Applications
Copper(II) ionophore I has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Copper(II) ionophore I involves the selective binding and transport of copper(II) ions across membranes. The ionophore forms a stable complex with copper(II) ions, facilitating their movement through lipid membranes. This property is particularly useful in the development of ion-selective electrodes and in studies of copper transport in biological systems .
Comparison with Similar Compounds
- Lead ionophore IV
- Cadmium ionophore I
- Calcium ionophore II
- Nitrate ionophore VI
- Magnesium ionophore I
Comparison: Copper(II) ionophore I is unique in its high selectivity for copper(II) ions compared to other ionophores. While other ionophores may selectively bind different metal ions, this compound is specifically designed for copper(II) ions, making it highly effective in applications requiring precise detection and quantification of copper(II) ions .
Properties
IUPAC Name |
[2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2S4/c1-19(2)13-27(14-20(3)4)25(29)31-17-23-11-9-10-12-24(23)18-32-26(30)28(15-21(5)6)16-22(7)8/h9-12,19-22H,13-18H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEGUDLMKJATMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)SCC1=CC=CC=C1CSC(=S)N(CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409087 | |
Record name | Copper(II) ionophore I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125769-67-7 | |
Record name | Copper(II) ionophore I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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